molecular formula C15H26O2 B13825649 4-Hexoxy-2,3,6-trimethylcyclohexa-2,5-dien-1-ol

4-Hexoxy-2,3,6-trimethylcyclohexa-2,5-dien-1-ol

Cat. No.: B13825649
M. Wt: 238.37 g/mol
InChI Key: BFFGFEKHLGNSHJ-UHFFFAOYSA-N
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Description

1-O-Hexyl-2,3,5-trimethylhydroquinone is a hydroquinone monoalkyl ether known for its potent antioxidative properties. This compound has been found to exhibit significant anti-lipid-peroxidative activity and has been studied for its potential neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-Hexyl-2,3,5-trimethylhydroquinone can be synthesized through the alkylation of 2,3,5-trimethylhydroquinone with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis likely involves similar alkylation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 1-O-Hexyl-2,3,5-trimethylhydroquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-O-Hexyl-2,3,5-trimethylhydroquinone has been extensively studied for its applications in various fields:

Mechanism of Action

The compound exerts its effects primarily through its antioxidative properties. It directly reacts with reactive oxygen species (ROS) and scavenges them to form more stable free radicals. This action helps in reducing oxidative stress and preventing cellular damage. The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant proteins such as heme oxygenase-1 (HO-1) .

Comparison with Similar Compounds

  • 1-O-Butyl-2,3,5-trimethylhydroquinone
  • 1-O-Ethyl-2,3,5-trimethylhydroquinone
  • 1-O-Methyl-2,3,5-trimethylhydroquinone

Uniqueness: 1-O-Hexyl-2,3,5-trimethylhydroquinone is unique due to its longer alkyl chain, which enhances its lipophilicity and antioxidative capacity compared to its shorter-chain counterparts. This increased lipophilicity allows for better integration into lipid membranes, providing more effective protection against lipid peroxidation .

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

4-hexoxy-2,3,6-trimethylcyclohexa-2,5-dien-1-ol

InChI

InChI=1S/C15H26O2/c1-5-6-7-8-9-17-14-10-11(2)15(16)13(4)12(14)3/h10,14-16H,5-9H2,1-4H3

InChI Key

BFFGFEKHLGNSHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1C=C(C(C(=C1C)C)O)C

Origin of Product

United States

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